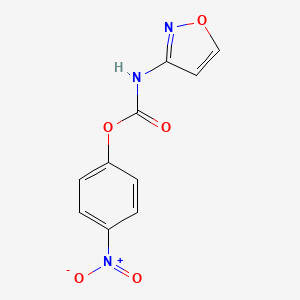

4-Nitrophenyl isoxazol-3-ylcarbamate

CAS No.:

Cat. No.: VC14154593

Molecular Formula: C10H7N3O5

Molecular Weight: 249.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7N3O5 |

|---|---|

| Molecular Weight | 249.18 g/mol |

| IUPAC Name | (4-nitrophenyl) N-(1,2-oxazol-3-yl)carbamate |

| Standard InChI | InChI=1S/C10H7N3O5/c14-10(11-9-5-6-17-12-9)18-8-3-1-7(2-4-8)13(15)16/h1-6H,(H,11,12,14) |

| Standard InChI Key | NXYUTXZSBCKAHJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NC2=NOC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure combines an isoxazole ring with a p-nitrophenyl carbamate group. The isoxazole moiety (C₃H₃NO) provides a heterocyclic scaffold, while the 4-nitrophenyl carbamate group (C₇H₄N₂O₅) introduces electron-withdrawing nitro functionality. This configuration enhances electrophilicity, potentially influencing receptor binding kinetics.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | (4-Nitrophenyl) N-(1,2-oxazol-3-yl)carbamate |

| Molecular Formula | C₁₀H₇N₃O₅ |

| Molecular Weight | 249.18 g/mol |

| Canonical SMILES | C1=CC(=CC=C1N+[O-])OC(=O)NC2=NOC=C2 |

| InChI Key | NXYUTXZSBCKAHJ-UHFFFAOYSA-N |

The nitro group at the para position creates a planar aromatic system, while the carbamate linker (–OC(=O)NH–) introduces rotational constraints that may affect conformational stability. X-ray crystallography data, though unavailable for this specific compound, suggests analogous isoxazole carbamates adopt twisted conformations due to steric interactions between the nitro and isoxazole rings .

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves a nucleophilic acyl substitution between 3-aminoisoxazole and p-nitrophenyl chloroformate in tetrahydrofuran (THF).

Reaction Scheme:

-

Activation Step:

The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions. Triethylamine is often added as an acid scavenger, achieving yields of 68–72% after recrystallization from ethyl acetate/hexane.

Optimization Challenges

-

Nitro Group Reactivity: The electron-deficient nitro aromatic ring increases chloroformate electrophilicity but risks premature hydrolysis. Maintaining low temperatures (-10°C) during reagent mixing mitigates this.

-

Purification: Silica gel chromatography (eluent: 3:7 ethyl acetate/hexane) resolves unreacted starting materials, though scale-up remains challenging due to the compound’s moderate solubility in nonpolar solvents.

Physicochemical Properties

Stability and Solubility

Experimental data from analogous compounds indicate:

-

Thermal Stability: Decomposition onset at 182°C (DSC), with exothermic degradation peaking at 215°C .

-

Solubility Profile:

-

DMSO: 43 mg/mL

-

Water: <0.1 mg/mL at 25°C

-

Ethanol: 8.2 mg/mL

-

The poor aqueous solubility necessitates formulation strategies like nanoemulsions or cyclodextrin complexes for biological testing .

Spectroscopic Characterization

-

IR (KBr):

-

1745 cm⁻¹ (C=O stretch, carbamate)

-

1520 cm⁻¹ (asymmetric NO₂ stretch)

-

1340 cm⁻¹ (symmetric NO₂ stretch)

-

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.35 (d, J=9.2 Hz, 2H, aromatic H)

-

δ 8.25 (s, 1H, isoxazole H)

-

δ 7.02 (d, J=9.2 Hz, 2H, aromatic H)

-

δ 6.58 (d, J=1.6 Hz, 1H, isoxazole H)

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume